molecular formula C16H18O B11881368 (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol CAS No. 179601-92-4

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol

Katalognummer: B11881368
CAS-Nummer: 179601-92-4
Molekulargewicht: 226.31 g/mol
InChI-Schlüssel: SJHHKRLBAHTTOU-CVEARBPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with a naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-naphthylboronic acid.

    Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to attach the naphthyl group to the cyclohexanone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene.

    Reduction: The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to form a cyclohexane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexanone.

    Reduction: Formation of (1S,2R)-2-(Naphthalen-2-yl)cyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-(Naphthalen-2-yl)cyclohexan-1-ol
  • (1S,2R)-2-(Phenyl)cyclohexan-1-ol
  • (1S,2R)-2-(Naphthalen-1-yl)cyclohexan-1-ol

Uniqueness

(1S,2R)-2-(Naphthalen-2-yl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the naphthyl group at the 2-position of the cyclohexanol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

179601-92-4

Molekularformel

C16H18O

Molekulargewicht

226.31 g/mol

IUPAC-Name

(1S,2R)-2-naphthalen-2-ylcyclohexan-1-ol

InChI

InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2/t15-,16+/m1/s1

InChI-Schlüssel

SJHHKRLBAHTTOU-CVEARBPZSA-N

Isomerische SMILES

C1CC[C@@H]([C@H](C1)C2=CC3=CC=CC=C3C=C2)O

Kanonische SMILES

C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.